molecular formula C11H16F3N3O2 B6963655 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide

2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide

Cat. No.: B6963655
M. Wt: 279.26 g/mol
InChI Key: HPWDZLIZZURLKC-UHFFFAOYSA-N
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Description

2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, while the trifluoroethyl group may enhance binding affinity and specificity . The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile binding site for interactions with biological targets .

Properties

IUPAC Name

2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,19-3)9(18)16-6-8-15-4-5-17(8)7-11(12,13)14/h4-5H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWDZLIZZURLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC=CN1CC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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